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molecular formula C9H9ClN2 B8710134 3-Chloro-1h-indole-5-methanamine

3-Chloro-1h-indole-5-methanamine

Cat. No. B8710134
M. Wt: 180.63 g/mol
InChI Key: LFLCYSBORSDWEZ-UHFFFAOYSA-N
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Patent
US06610692B1

Procedure details

To a solution of 3-chloro-5-(t-butoxycarbonylaminomethyl)-indole (2.62 g, 9.33 mmol) in CH2Cl2 (25 mL), cooled to 0° C. was added trifluoroacetic acid (10 mL). After 1 h the reaction was basified with aqueous NaOH (1 N) to pH=10, extracted with CH2Cl2 (3×) and then with CH2Cl2:MeOH (3:1). The combined organics were dried over MgSO4, filtered, and concentrated in vacuo. Purification of the resulting orange residue by flash chromatography (30×150 mm column; gradient elution with MeOH:CH2Cl2:CH2Cl2 saturated with NH3, 4:66:30 to 10:60:30 500 mL each) afforded the title compound as a yellow oil:
Name
3-chloro-5-(t-butoxycarbonylaminomethyl)-indole
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH2:11][NH:12]C(OC(C)(C)C)=O)[CH:9]=2)[NH:4][CH:3]=1.FC(F)(F)C(O)=O.[OH-].[Na+]>C(Cl)Cl>[Cl:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH2:11][NH2:12])[CH:9]=2)[NH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
3-chloro-5-(t-butoxycarbonylaminomethyl)-indole
Quantity
2.62 g
Type
reactant
Smiles
ClC1=CNC2=CC=C(C=C12)CNC(=O)OC(C)(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the resulting orange residue
WASH
Type
WASH
Details
by flash chromatography (30×150 mm column; gradient elution with MeOH:CH2Cl2:CH2Cl2 saturated with NH3, 4:66:30 to 10:60:30 500 mL each)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CNC2=CC=C(C=C12)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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